molecular formula C10H16N2O4S2 B13933212 N,N'-Bis(1-carboxypropyl)dithiooxamide CAS No. 63867-36-7

N,N'-Bis(1-carboxypropyl)dithiooxamide

Cat. No.: B13933212
CAS No.: 63867-36-7
M. Wt: 292.4 g/mol
InChI Key: DGCBTUVOSFPNQF-UHFFFAOYSA-N
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Description

N,N’-Bis(1-carboxypropyl)dithiooxamide is a chemical compound with the molecular formula C10H16N2O6S4. It is known for its unique structure, which includes both carboxypropyl and dithiooxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(1-carboxypropyl)dithiooxamide can be synthesized through the reaction of tetrachloroethylene with sulfur and primary or secondary amines in dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

This reaction involves prolonged boiling of a mixture of polychloroethylenes or polychloroethanes with sulfur and an amine in organic solvents .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-carboxypropyl)dithiooxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N,N’-Bis(1-carboxypropyl)dithiooxamide include sulfur, amines, and oxidizing agents such as hydroxyl radicals. Reaction conditions typically involve mild temperatures and the use of solvents like DMF .

Major Products Formed

The major products formed from reactions involving N,N’-Bis(1-carboxypropyl)dithiooxamide depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted dithiooxamides .

Scientific Research Applications

N,N’-Bis(1-carboxypropyl)dithiooxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis(1-carboxypropyl)dithiooxamide involves its interaction with molecular targets through its dithiooxamide and carboxypropyl groups. These interactions can lead to the formation of metal complexes and other chemical species. The exact molecular pathways involved are still under investigation, but the compound’s ability to act as a binucleophilic ligand is a key aspect of its mechanism .

Properties

CAS No.

63867-36-7

Molecular Formula

C10H16N2O4S2

Molecular Weight

292.4 g/mol

IUPAC Name

2-[[2-(1-carboxypropylamino)-2-sulfanylideneethanethioyl]amino]butanoic acid

InChI

InChI=1S/C10H16N2O4S2/c1-3-5(9(13)14)11-7(17)8(18)12-6(4-2)10(15)16/h5-6H,3-4H2,1-2H3,(H,11,17)(H,12,18)(H,13,14)(H,15,16)

InChI Key

DGCBTUVOSFPNQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=S)C(=S)NC(CC)C(=O)O

Origin of Product

United States

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